molecular formula C21H23N5O B6467877 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2640861-71-6

1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

カタログ番号: B6467877
CAS番号: 2640861-71-6
分子量: 361.4 g/mol
InChIキー: ALFIACIOIVWALS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic pyrrolo[3,4-c]pyrrole system. The ethyl substituent at the 1-position and the pyridine-2-carbonyl group at the 5-position of the pyrrolopyrrole moiety define its structural uniqueness. Its synthesis and characterization likely employ crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

特性

IUPAC Name

[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-2-26-19-9-4-3-7-17(19)23-21(26)25-13-15-11-24(12-16(15)14-25)20(27)18-8-5-6-10-22-18/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFIACIOIVWALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

This compound features multiple heterocyclic structures, including a benzodiazole core and a pyridine moiety. The unique combination of these structures suggests potential interactions with biological targets, which can lead to various pharmacological effects. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for obtaining the desired purity and yield.

Biological Activity Overview

The biological activity of 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can be categorized into several key areas:

1. Anticancer Activity

  • Studies have shown that benzodiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays typically measure the growth inhibition of cancer cells, revealing the compound's potential as an anticancer agent .

2. Antimicrobial Properties

  • The presence of pyridine and pyrrole rings in the structure contributes to antimicrobial activity. Research indicates that related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi .

3. Anti-inflammatory Effects

  • Some derivatives of benzodiazole are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrole derivatives, including those structurally related to 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole. The results indicated that certain compounds exhibited significant growth inhibition in cancer cell lines such as HepG-2 and EACC. The half-maximal inhibitory concentration (GI50) was calculated to assess potency .

CompoundCell LineGI50 (µM)
1HepG-212.5
2EACC15.0
3MCF710.0

Antimicrobial Activity

In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results showed promising activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
AStaphylococcus aureus18
BEscherichia coli15
CPseudomonas aeruginosa12

The exact mechanism by which 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to apoptosis and inflammation .

科学的研究の応用

Medicinal Chemistry

The compound's structural characteristics indicate its potential as a lead compound in drug development. The presence of the benzodiazole moiety is associated with a variety of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzodiazole scaffold has been linked to the inhibition of key enzymes involved in cancer progression.
  • Antimicrobial Properties : Research indicates that benzodiazole derivatives can exhibit antimicrobial effects against various pathogens. The incorporation of the pyridine moiety may enhance these properties by increasing the lipophilicity and facilitating membrane penetration.
  • Neurological Applications : The compound's structure suggests potential use in treating neurological disorders. Similar compounds have shown promise as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

Biological Research

In biological research, 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can serve as a valuable tool for studying:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : Its potential to interact with various receptors could provide insights into receptor signaling pathways and their roles in disease mechanisms.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice. Understanding the synthetic routes is crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Formation of octahydropyrrolo frameworkAppropriate carbonyl compoundsControlled temperature
2Coupling with pyridine derivativeCoupling agents (e.g., EDC)Solvent (DMF or DMSO)
3Finalization and purificationChromatography techniquesVaries based on intermediate stability

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds in various fields:

  • A study published in Medicinal Chemistry demonstrated that derivatives of benzodiazole exhibited significant anticancer activity against breast cancer cell lines through apoptosis induction mechanisms .
  • Another research article focused on the antimicrobial effects of benzodiazole derivatives against Staphylococcus aureus, showing promising results that warrant further exploration .

類似化合物との比較

Structural Analogues and Substituent Effects

The following structurally related compounds (Table 1) highlight key differences in substituents and their implications:

Compound Name Substituents (Position) Key Structural Features
1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole Ethyl (1), pyridine-2-carbonyl (5) Electron-withdrawing pyridine-2-carbonyl enhances electrophilicity; ethyl increases lipophilicity.
2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole Methyl (1), 2-ethoxy-pyridine-3-carbonyl (5) Methoxy group donates electrons via oxygen; methyl reduces steric bulk vs. ethyl.
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid Ethoxycarbonyl (5), benzoic acid (core) Ionizable benzoic acid group enhances aqueous solubility; ethoxycarbonyl adds polarity.

Key Observations :

  • Electron Effects : The pyridine-2-carbonyl group in the target compound introduces electron-withdrawing character, likely increasing electrophilicity at reactive sites (e.g., carbonyl carbon) compared to the electron-donating 2-ethoxy group in the analogue from . This difference may influence binding affinity in biological targets .
  • Solubility : The benzoic acid derivative exhibits superior solubility in polar solvents due to its ionizable carboxyl group, whereas the target compound’s solubility depends on the pyridine ring’s basicity and solvent interactions.
Electronic Properties via Conceptual DFT

Using principles from conceptual density functional theory (DFT) :

  • Electrophilicity Index : The pyridine-2-carbonyl group in the target compound may elevate its electrophilicity index compared to ethoxy-substituted analogues, making it more reactive toward nucleophilic agents.
  • Fukui Function Analysis : The benzodiazole nitrogen atoms and pyrrolopyrrole carbonyl oxygen are predicted to be nucleophilic hotspots, with the pyridine ring acting as an electrophilic center.
Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, analogous benzimidazole derivatives (e.g., ) show planar benzodiazole cores with dihedral angles <10° relative to fused pyrrolopyrrole systems. The ethyl group in the target compound may induce slight torsional strain, affecting molecular packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzodiazole derivative, and how can purity be ensured?

  • Methodology :

  • Route : Use cyclization reactions with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrrolo-pyrrole core, followed by coupling with pyridine-2-carbonyl groups via nucleophilic acyl substitution .
  • Purification : Employ silica gel column chromatography (eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95% purity threshold). Buffer solutions (e.g., pH 6.5 ammonium acetate/acetic acid) can stabilize intermediates during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR for proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and benzodiazole ring vibrations .

Q. How can initial biological activity screening be designed to evaluate therapeutic potential?

  • Methodology :

  • Assays : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling). Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose Range : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. What strategies investigate the compound’s mechanism of action, particularly in targeting kinases?

  • Methodology :

  • Kinase Profiling : Use recombinant kinase assays (e.g., EGFR, PI3K) with ATP-competitive inhibition protocols. Measure Ki values via fluorescence polarization .
  • Cellular Pathways : Perform Western blotting to assess downstream targets (e.g., phosphorylated Akt/mTOR) .

Q. How are structure-activity relationship (SAR) studies conducted to optimize pharmacological profiles?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified pyridine/pyrrolo-pyrrole groups. Test substituents for steric/electronic effects on binding .
  • Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values. Prioritize analogs with >10-fold improved potency .

Q. What computational approaches predict binding affinities and validate docking results?

  • Methodology :

  • Docking : Use AutoDock Vina with EGFR (PDB: 1M17) for pose prediction. Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding energies .

Q. How should researchers address contradictory data in biological assays?

  • Methodology :

  • Replicate Experiments : Conduct triplicate assays with independent compound batches.
  • Meta-Analysis : Compare results with structurally similar benzodiazoles (e.g., 5-aryl-4-benzimidazolyl derivatives) to identify trends .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。